![molecular formula C19H28N2 B499443 N-[4-(dimethylamino)benzyl]adamantan-1-amine CAS No. 289713-75-3](/img/structure/B499443.png)
N-[4-(dimethylamino)benzyl]adamantan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of N-[4-(dimethylamino)benzyl]adamantan-1-amine typically involves the reaction of adamantan-1-amine with 4-(dimethylamino)benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反応の分析
N-[4-(dimethylamino)benzyl]adamantan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into its reduced amine form.
科学的研究の応用
N-[4-(dimethylamino)benzyl]adamantan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials
作用機序
The mechanism of action of N-[4-(dimethylamino)benzyl]adamantan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane core provides a rigid and bulky structure, which can enhance the binding affinity and specificity of the compound to its targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex .
類似化合物との比較
N-[4-(dimethylamino)benzyl]adamantan-1-amine can be compared with other adamantane derivatives, such as:
Amantadine: Used as an antiviral and antiparkinsonian agent.
Memantine: Used in the treatment of Alzheimer’s disease.
Rimantadine: Another antiviral agent. These compounds share the adamantane core but differ in their functional groups, leading to variations in their biological activities and applications
This compound stands out due to its unique combination of the adamantane core with a dimethylaminobenzyl group, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]adamantan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2/c1-21(2)18-5-3-14(4-6-18)13-20-19-10-15-7-16(11-19)9-17(8-15)12-19/h3-6,15-17,20H,7-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTHUTYBUOIBKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNC23CC4CC(C2)CC(C4)C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(benzyloxy)benzyl]-N-(2-furylmethyl)amine](/img/structure/B499361.png)
![N-allyl-N-[3-methoxy-4-(2-thienylmethoxy)benzyl]amine](/img/structure/B499363.png)
![N-[3-methoxy-4-(thiophen-2-ylmethoxy)benzyl]cyclopropanamine](/img/structure/B499364.png)
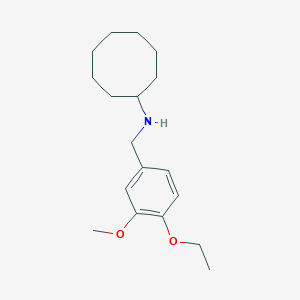
![1-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-N-(furan-2-ylmethyl)methanamine](/img/structure/B499367.png)
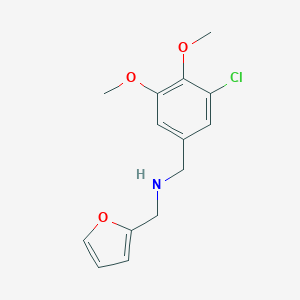
![N-[4-(allyloxy)-3-methoxybenzyl]-N-(2-furylmethyl)amine](/img/structure/B499369.png)
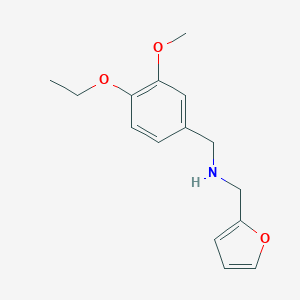
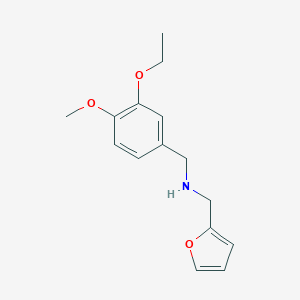
![1-(furan-2-yl)-N-[4-(prop-2-en-1-yloxy)benzyl]methanamine](/img/structure/B499376.png)
![4-amino-N-{2-[(furan-2-ylmethyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B499377.png)
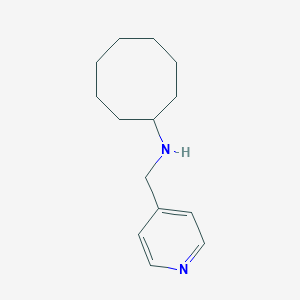
![N-cyclooctyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B499382.png)
![1-[4-(benzyloxy)-3-ethoxyphenyl]-N-(furan-2-ylmethyl)methanamine](/img/structure/B499383.png)
